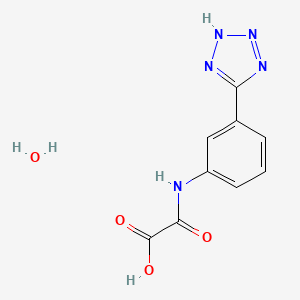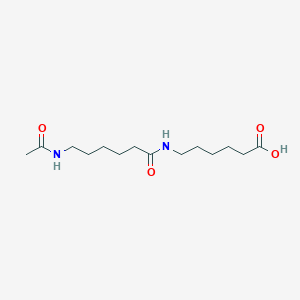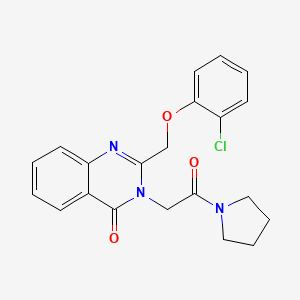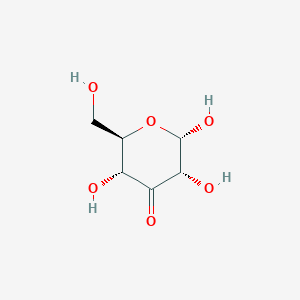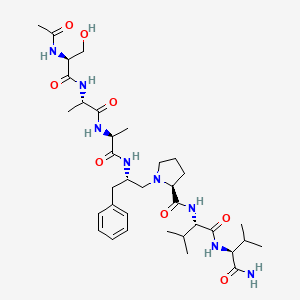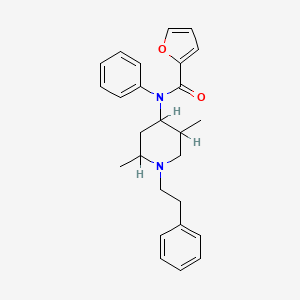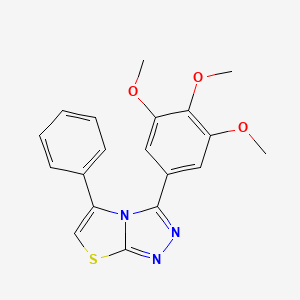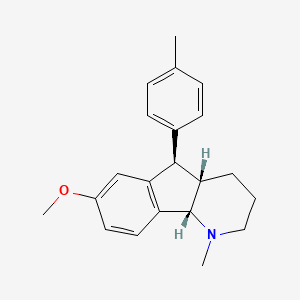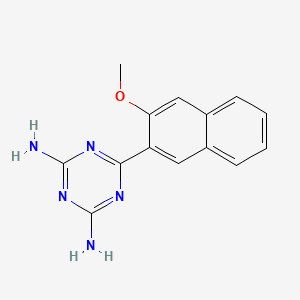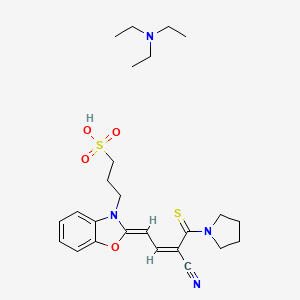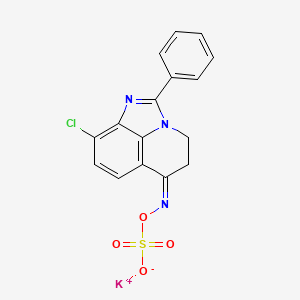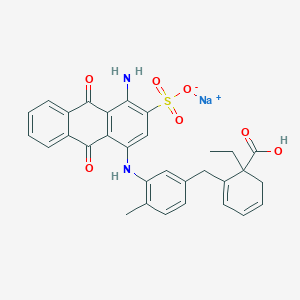
Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an anthryl group, a benzoate group, and a sulfonate group, among others.
Méthodes De Préparation
The synthesis of Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically includes:
Formation of the anthryl intermediate: This step involves the reaction of anthracene with suitable reagents to introduce the sulfonate and amino groups.
Coupling with the benzoate group: The intermediate is then coupled with a benzoate derivative under specific reaction conditions to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and sulfonate groups can undergo substitution reactions with suitable electrophiles or nucleophiles. Common reagents used in these reactions include potassium permanganate (oxidation), sodium borohydride (reduction), and various halogenating agents (substitution).
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate stands out due to its unique combination of functional groups. Similar compounds include:
- This compound
- Trisodium 4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino]-6-[(2,5,6-trichloropyrimidin-4-yl)amino]benzene-1,3-disulphonate
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
93942-77-9 |
|---|---|
Formule moléculaire |
C31H27N2NaO7S |
Poids moléculaire |
594.6 g/mol |
Nom IUPAC |
sodium;1-amino-4-[5-[(6-carboxy-6-ethylcyclohexa-1,3-dien-1-yl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C31H28N2O7S.Na/c1-3-31(30(36)37)13-7-6-8-19(31)14-18-12-11-17(2)22(15-18)33-23-16-24(41(38,39)40)27(32)26-25(23)28(34)20-9-4-5-10-21(20)29(26)35;/h4-12,15-16,33H,3,13-14,32H2,1-2H3,(H,36,37)(H,38,39,40);/q;+1/p-1 |
Clé InChI |
FJAHOYDVKNJXFW-UHFFFAOYSA-M |
SMILES canonique |
CCC1(CC=CC=C1CC2=CC(=C(C=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


